molecular formula C12H19NO3 B8740156 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine CAS No. 54621-20-4

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine

Cat. No.: B8740156
CAS No.: 54621-20-4
M. Wt: 225.28 g/mol
InChI Key: ONQFUCBIBXDDFM-UHFFFAOYSA-N
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Description

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by the presence of a morpholine ring and a spirocyclic dioxaspirodecane structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using bulk quantities of reactants. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

Chemistry: In chemistry, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Uniqueness: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine stands out due to its unique combination of a morpholine ring and a spirocyclic dioxaspirodecane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

54621-20-4

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine

InChI

InChI=1S/C12H19NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h1H,2-10H2

InChI Key

ONQFUCBIBXDDFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1N3CCOCC3)OCCO2

Origin of Product

United States

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